molecular formula C9H10Cl2O B3119834 3-Chloro-1-(4-chlorophenyl)propan-1-ol CAS No. 25574-18-9

3-Chloro-1-(4-chlorophenyl)propan-1-ol

Cat. No. B3119834
CAS RN: 25574-18-9
M. Wt: 205.08 g/mol
InChI Key: AGUYFKWDURVWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(4-chlorophenyl)propan-1-ol is a colorless liquid . It is used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors .


Synthesis Analysis

The synthesis of 3-Chloro-1-(4-chlorophenyl)propan-1-ol involves two stages . In the first stage, 3-(4-chlorophenyl)propanoic acid reacts with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere . In the second stage, the reaction mixture is treated with Rochelle’s salt in tetrahydrofuran at 0 - 20°C .


Molecular Structure Analysis

The molecular formula of 3-Chloro-1-(4-chlorophenyl)propan-1-ol is C9H11ClO . The molecular weight is 170.64 . The IUPAC Standard InChI is InChI=1S/C9H10Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 .


Chemical Reactions Analysis

3-Chloro-1-(4-chlorophenyl)propan-1-ol is used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors .


Physical And Chemical Properties Analysis

3-Chloro-1-(4-chlorophenyl)propan-1-ol is a colorless liquid .

Scientific Research Applications

Synthesis and Biological Properties

  • 3-Chloro-1-(4-chlorophenyl)propan-1-ol and its derivatives have been explored for their potential biological activities. For instance, compounds synthesized from a similar structure have shown anticonvulsive and some peripheral n-cholinolytic activities, although no antibacterial activity was observed (Papoyan et al., 2011).

Structural Studies and Applications

  • The compound has been involved in studies comparing the crystal structures of various fungicidal azolylmethanes. This includes analysis of benzyl compounds and their conformations, which aids in understanding their biological interactions and activities (Anderson et al., 1984).

Molecular Structure and Antimicrobial Activity

  • Detailed molecular structure analysis and antimicrobial activity studies have been conducted on derivatives of 3-Chloro-1-(4-chlorophenyl)propan-1-ol. These studies include vibrational spectroscopy and quantum chemical calculations, providing insights into the compound's potential as an antimicrobial agent (Sivakumar et al., 2021).

Antifungal Properties

  • Derivatives of this compound, such as 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, have been synthesized and shown promising antifungal activity against Candida strains, suggesting potential application in antifungal drug development (Lima-Neto et al., 2012).

Crystallographic Studies

  • Crystallographic analysis of related compounds has provided insights into the molecular configuration, intermolecular interactions, and potential pharmaceutical applications of 3-Chloro-1-(4-chlorophenyl)propan-1-ol derivatives (Kang et al., 2015).

Molecular Docking Studies

  • Molecular docking studies have been carried out on compounds structurally similar to 3-Chloro-1-(4-chlorophenyl)propan-1-ol, which help in predicting the interaction with biological targets, thus aiding in the design of new drugs with enhanced biological activity (ShanaParveen et al., 2016).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P264 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 - P501 .

Relevant Papers There are several papers and documents related to 3-Chloro-1-(4-chlorophenyl)propan-1-ol available at Sigma-Aldrich . These include MSDS, related peer-reviewed papers, technical documents, and similar products .

properties

IUPAC Name

3-chloro-1-(4-chlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUYFKWDURVWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-chlorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 4
3-Chloro-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-(4-chlorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.